![molecular formula C20H15ClN2OS B2449089 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251616-77-9](/img/structure/B2449089.png)
3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents and antitumor agents .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves designing and screening against Mycobacteria as a part of a program to develop new antitubercular agents . Similarly, substituted thieno[3,2-d]pyrimidine derivatives were synthesized via structural modifications of tazemetostat .Molecular Structure Analysis
The molecular structure of these compounds is designed to inhibit specific targets. For instance, thieno[3,2-d]pyrimidin-4-amines were reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .Scientific Research Applications
Antitumor Agents
Thieno[3,2-d]pyrimidine derivatives, including the compound , have been synthesized and evaluated as potential antitumor agents . They have shown promising antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 .
EZH2 Inhibitors
These compounds have also been studied as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone-lysine N-methyltransferase enzyme . EZH2 plays a crucial role in gene regulation and is often overexpressed in various types of cancer. Inhibiting EZH2 can potentially slow down or stop the growth of cancer cells .
Pharmaceutical Intermediates
The compound can be used as an intermediate in the synthesis of various pharmaceuticals . It can be used in the production of 3-Chlorobenzamide and N-(3-Chlorobenzyl)-4-(2-indolyl)-2-pyrimidinamine .
Pesticide Intermediates
In addition to pharmaceuticals, the compound can also be used as an intermediate in the synthesis of various pesticides .
Dye Intermediates
The compound can be used in the production of certain dyes .
Antimycobacterial Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds that includes the one , have been synthesized and screened for their antimycobacterial activity . Some of these compounds have shown significant activity against Mycobacterium tuberculosis H37Ra .
Mechanism of Action
Target of Action
The compound, 3-[(3-chlorophenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, has been identified as a potential inhibitor of EZH2 and Cyt-bd . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. Cyt-bd is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis, making it an attractive drug target .
Mode of Action
The compound interacts with its targets, leading to inhibition of their activity. For instance, as an EZH2 inhibitor, it prevents the methylation of histone H3, thereby affecting gene expression . As a Cyt-bd inhibitor, it disrupts the energy metabolism of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . The inhibition of Cyt-bd disrupts the respiratory chain of Mycobacterium tuberculosis, affecting its energy metabolism .
Pharmacokinetics
The compound has shown significant activity against various cell lines, suggesting it may have favorable bioavailability .
Result of Action
The compound’s action leads to significant cellular effects. As an EZH2 inhibitor, it can induce apoptosis and inhibit the migration of certain cancer cells . As a Cyt-bd inhibitor, it exhibits antimycobacterial activity against Mycobacterium tuberculosis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of the target proteins can affect the compound’s efficacy
Future Directions
The future directions in the research of these compounds involve further optimization and evaluation of their potential as antitubercular and antitumor agents . The most promising compounds could serve as attractive chemical tools for interrogating the function of their target proteins under various physiological conditions .
properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-5-2-3-8-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-4-7-15(21)9-14/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXUCXOEZVQSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)
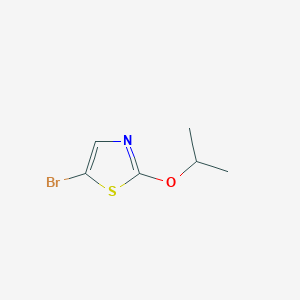

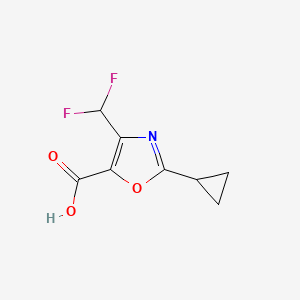
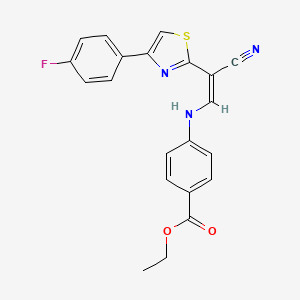

![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)

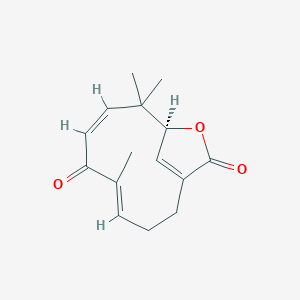
![tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate](/img/structure/B2449022.png)
![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)

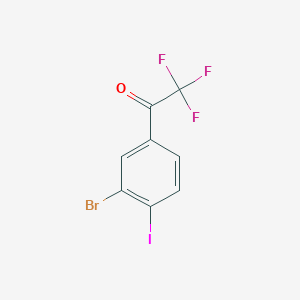
![1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2449029.png)